molecular formula C10H14ClNO B14287950 (4-Methoxyphenyl)-N,N-dimethylmethaniminium chloride CAS No. 122687-86-9

(4-Methoxyphenyl)-N,N-dimethylmethaniminium chloride

Cat. No.: B14287950
CAS No.: 122687-86-9
M. Wt: 199.68 g/mol
InChI Key: YWSYSLKTQSHWSR-UHFFFAOYSA-M
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Description

(4-Methoxyphenyl)-N,N-dimethylmethaniminium chloride is an organic compound with a unique structure that includes a methoxy group attached to a phenyl ring, which is further connected to a dimethylmethaniminium moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methoxyphenyl)-N,N-dimethylmethaniminium chloride typically involves the reaction of 4-methoxybenzaldehyde with dimethylamine in the presence of a suitable catalyst. The reaction proceeds through the formation of an iminium ion intermediate, which is then converted to the final product by the addition of hydrochloric acid. The reaction conditions often include a solvent such as ethanol or methanol, and the reaction is carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(4-Methoxyphenyl)-N,N-dimethylmethaniminium chloride undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The iminium ion can be reduced to form an amine.

    Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) or alkyl halides (R-X) in the presence of a catalyst (e.g., AlCl3) are employed.

Major Products Formed

    Oxidation: 4-Methoxybenzaldehyde or 4-methoxybenzoic acid.

    Reduction: 4-Methoxyphenyl-N,N-dimethylamine.

    Substitution: Various substituted phenyl derivatives depending on the substituent introduced.

Scientific Research Applications

(4-Methoxyphenyl)-N,N-dimethylmethaniminium chloride has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (4-Methoxyphenyl)-N,N-dimethylmethaniminium chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. For example, it may inhibit enzyme activity by binding to the active site or alter receptor signaling pathways by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxyphenylacetyl chloride
  • 4-Methoxyphenylmethanesulfonyl chloride
  • 4-Methoxyphenylglyoxal

Uniqueness

(4-Methoxyphenyl)-N,N-dimethylmethaniminium chloride is unique due to its specific structural features, such as the presence of both a methoxy group and a dimethylmethaniminium moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

CAS No.

122687-86-9

Molecular Formula

C10H14ClNO

Molecular Weight

199.68 g/mol

IUPAC Name

(4-methoxyphenyl)methylidene-dimethylazanium;chloride

InChI

InChI=1S/C10H14NO.ClH/c1-11(2)8-9-4-6-10(12-3)7-5-9;/h4-8H,1-3H3;1H/q+1;/p-1

InChI Key

YWSYSLKTQSHWSR-UHFFFAOYSA-M

Canonical SMILES

C[N+](=CC1=CC=C(C=C1)OC)C.[Cl-]

Origin of Product

United States

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